beta-Chloro-L-alanine hydroxylamine
Description
beta-Chloro-L-alanine hydroxylamine: is a chemical compound with the molecular formula C3H7N2O2Cl It is a derivative of alanine, an amino acid, and contains both a chloro and a hydroxylamine functional group
Properties
IUPAC Name |
(2R)-2-amino-3-chloro-N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428631 | |
| Record name | beta-Chloro-L-alanine hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163682-35-7 | |
| Record name | beta-Chloro-L-alanine hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process begins with aziridine-2-carboxylate salts, which react with HCl to form β-chloroalanine and α-chloro-β-alanine as a by-product. Critical parameters include:
Table 1: Stoichiometric and Yield Data for Aziridine-2-Carboxylate Reactions
| Aziridine-2-Carboxylate Salt | HCl (moles) | Temperature (°C) | Isolated Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| Sodium | 2.0–2.5 | 25 | 39 | 51 |
| Calcium | 4.0–5.0 | 25 | 50 | 50 |
| Sodium (recycled) | 2.0–2.5 | 40–45 | 45 | 51 |
Crystallization and Isolation
Crystallization is performed at -30°C to +40°C , with optimal yields obtained at -20°C to +30°C . Lower temperatures risk by-product contamination, while higher temperatures reduce yield. The isolation process involves:
By-Product Recycling and Process Efficiency
The filtrate containing α-chloro-β-alanine and residual β-chloroalanine is treated with alkali metal hydroxides or ammonia to regenerate aziridine-2-carboxylate salts. For example:
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Sodium hydroxide (6% aqueous solution) reacts with the filtrate at 45°C for 6 hours , recovering 32% sodium aziridine-2-carboxylate.
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Calcium hydroxide suspensions regenerate calcium aziridine-2-carboxylate at 60°C for 7 hours .
This recycling step improves the overall yield to 51% for sodium-based reactions and 50% for calcium-based systems.
Comparative Analysis of Metal Salt Systems
The choice of aziridine-2-carboxylate salt significantly impacts reaction efficiency and scalability.
Sodium Aziridine-2-Carboxylate
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Advantages : Higher solubility in aqueous media, facilitating faster reaction kinetics.
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Limitations : Requires strict control of HCl stoichiometry to avoid over-acidification.
Calcium Aziridine-2-Carboxylate
Table 2: Performance Metrics for Metal Salt Systems
| Parameter | Sodium Salt | Calcium Salt |
|---|---|---|
| Reaction Time (hours) | 22 | 6 |
| Crystallization Yield (%) | 39 | 50 |
| Recycling Efficiency (%) | 51 | 50 |
Process Optimization and Scalability
Temperature Control
Elevated temperatures (40–45°C) reduce reaction times but require precise cooling during crystallization to maintain yield. For instance, cooling to -16°C for 2 hours achieves a 45% yield in sodium-based systems.
Solvent Selection
Methanol and isopropanol are preferred for washing steps due to their low polarity, which minimizes product loss.
Industrial-Scale Considerations
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Batch Reactors : Enable recycling loops for cost-effective production.
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Immobilized Catalysts : Proposed for future developments to enhance enzyme-free synthesis.
Challenges and Limitations
By-Product Management
α-Chloro-β-alanine formation remains a challenge, necessitating iterative recycling to maximize yield.
Energy Intensity
Low-temperature crystallization increases energy costs, offset by high product value.
Chemical Reactions Analysis
Types of Reactions: beta-Chloro-L-alanine hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Inhibition of Enzymatic Activity
Beta-Chloro-L-alanine hydroxylamine has been shown to act as an inhibitor of various enzymes, particularly those involved in amino acid metabolism. For instance, it has been utilized in studies examining its effect on serine palmitoyltransferase, which is crucial for sphingolipid biosynthesis. This inhibition can lead to insights into metabolic pathways and potential therapeutic targets for diseases related to lipid metabolism .
Substrate for Kinetic Studies
This compound serves as a substrate for screening the steady-state kinetics of tyrosine phenol lyase. Such studies are vital for understanding enzyme mechanisms and developing inhibitors that could have therapeutic implications .
Antimicrobial Activity
This compound exhibits antimicrobial properties, specifically against certain bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli and Streptococcus pyogenes, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases .
Cytotoxicity Studies
The compound has been explored in cytotoxicity studies involving lymphocyte cells, providing insights into its potential role in cancer therapy or immunomodulation. Understanding its effects on cell viability and proliferation can help elucidate its mechanisms of action in immune responses .
Study on Enzyme Inhibition
A study published in the Journal of Biochemical and Biophysical Methods highlighted the use of this compound as a substrate to determine gamma-cystathionase activity in rat tissues. This method provided a highly sensitive approach to measuring enzyme activity, which is crucial for understanding metabolic disorders related to cysteine metabolism .
Investigation into Antimicrobial Properties
Research documented in the Proceedings of the National Academy of Sciences demonstrated that both D- and L-isomers of beta-chloroalanine inhibited bacterial growth effectively. The study found that L-alanine did not prevent inhibition by beta-chloro-D-alanine, suggesting a specific interaction mechanism that could be leveraged for therapeutic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of beta-Chloro-L-alanine hydroxylamine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The hydroxylamine group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
beta-Chloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.
beta-Chloro-L-serine: Contains a hydroxyl group instead of a hydroxylamine group.
beta-Chloro-L-cysteine: Contains a thiol group instead of a hydroxylamine group.
Uniqueness: beta-Chloro-L-alanine hydroxylamine is unique due to the presence of both a chloro and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in research and industrial applications.
Biological Activity
Beta-Chloro-L-alanine hydroxylamine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its biological activities, particularly its antibacterial properties and its role as an inhibitor of specific metabolic enzymes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a derivative of beta-chloroalanine, an amino acid analog known for its ability to inhibit bacterial growth. The compound's structure includes a hydroxylamine group, which enhances its reactivity and potential biological effects.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes in bacterial metabolism. Research indicates that it acts as an inhibitor of alanine racemase (EC 5.1.1.1), which is crucial for the interconversion of D- and L-alanine. This inhibition disrupts bacterial cell wall synthesis and metabolism, leading to bactericidal effects.
Table 1: Inhibition of Bacterial Growth
| Bacterial Strain | Inhibition by this compound | Reference |
|---|---|---|
| Diplococcus pneumoniae | Yes | |
| Streptococcus pyogenes | Yes | |
| Bacillus subtilis | Yes | |
| Escherichia coli | Yes |
Case Study 1: Antibacterial Activity
A study conducted on various bacterial strains demonstrated that both D- and L-isomers of beta-chloroalanine inhibit the growth of several pathogenic bacteria. Notably, beta-chloro-L-alanine showed significant antibacterial activity against Diplococcus pneumoniae and Streptococcus pyogenes , with complete inhibition observed in vivo in murine models. The study highlighted that while D-alanine could prevent the inhibitory effects of D-isomer, it did not affect the L-isomer's action, indicating a unique pathway for L-alanine's activity .
Case Study 2: Toxicological Effects
Another investigation into the toxicity associated with beta-alanine (a related compound) revealed that excessive exposure could lead to mitochondrial dysfunction and oxidative stress, particularly in cardiac cells. This study suggested that similar mechanisms might be relevant for this compound, especially concerning its impact on cellular respiration and potential neurotoxic effects .
Additional Biological Activities
Beyond its antibacterial properties, this compound has been implicated in various biological pathways:
- Inhibition of Serine Palmitoyltransferase : It acts as an inhibitor in studies related to lipid metabolism and cell signaling pathways.
- Cytotoxicity Studies : Research indicates potential applications in cancer therapy due to its ability to induce apoptosis in certain cell lines .
- Antiviral Properties : Preliminary studies suggest activity against specific viral infections, although further research is needed to confirm these findings .
Q & A
How can beta-Chloro-L-alanine hydrochloride be synthesized and characterized for enzymatic inhibition studies?
Basic Research Question
Beta-Chloro-L-alanine hydrochloride is synthesized via nucleophilic substitution reactions, where the chlorine atom in L-alanine derivatives is replaced by hydroxylamine or other nucleophiles under controlled conditions. Characterization involves HPLC for purity assessment, NMR for structural confirmation, and kinetic assays (e.g., spectrophotometric monitoring of alanine aminotransferase activity) to validate inhibitory potency .
What experimental methods are used to analyze the enzyme inhibition kinetics of beta-Chloro-L-alanine derivatives?
Advanced Research Question
Enzyme inhibition kinetics are studied using Michaelis-Menten and Lineweaver-Burk plots. Researchers employ continuous assays with NADH oxidation monitoring (340 nm) to track alanine aminotransferase activity. Competitive inhibition constants (Ki) are calculated by varying substrate (L-alanine) and inhibitor concentrations. Data contradictions, such as non-linear Dixon plots, may arise from allosteric effects, requiring structural analysis (e.g., X-ray crystallography) to resolve .
How does beta-Chloro-L-alanine hydrochloride suppress tumor progression in lung carcinoma models?
Advanced Research Question
In vitro and in vivo studies demonstrate that beta-Chloro-L-alanine hydrochloride inhibits alanine aminotransferase (ALT), disrupting pyruvate-alanine cycling in cancer cells. This metabolic interference reduces ATP production and induces apoptosis. Experimental designs include siRNA knockdown of ALT to confirm target specificity and metabolomic profiling (LC-MS) to quantify pathway alterations .
What safety precautions are critical when handling beta-Chloro-L-alanine derivatives in hydroxylamine-involved reactions?
Basic Research Question
Hydroxylamine’s thermal instability necessitates strict temperature control (<25°C) during reactions. Use inert atmospheres (N2) to prevent explosive decomposition. Safety protocols include calorimetric screening (e.g., DSC) to identify exothermic thresholds and secondary containment for spill management. Reference GHS guidelines (e.g., UN GHS Rev. 8) for hazard classification .
How can factorial design optimize reaction conditions for synthesizing beta-Chloro-L-alanine analogs?
Advanced Research Question
Box-Behnken or central composite designs evaluate variables like pH, temperature, and hydroxylamine concentration. For example, a 2<sup>4–1</sup> fractional factorial design can identify critical factors (e.g., sodium hydroxide concentration) affecting yield. Response surface methodology (RSM) models predict optimal conditions, validated via confirmatory runs .
What computational approaches predict the reactivity of beta-Chloro-L-alanine in enzymatic environments?
Advanced Research Question
Density functional theory (DFT) calculates transition states for nucleophilic substitution reactions at the β-carbon. Molecular docking (AutoDock Vina) simulates inhibitor binding to ALT’s active site, while molecular dynamics (GROMACS) assesses stability. These in silico models guide mutagenesis studies to validate computational predictions .
How do pH and temperature variations affect the stability of beta-Chloro-L-alanine in aqueous solutions?
Basic Research Question
Stability is assessed via accelerated degradation studies. Samples are incubated at 25–60°C and pH 3–9, with degradation monitored by HPLC-UV. Arrhenius plots extrapolate shelf life at standard conditions. Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the β-chloro group .
What analytical techniques resolve contradictions in kinetic data for beta-Chloro-L-alanine’s enzyme inhibition?
Advanced Research Question
Isothermal titration calorimetry (ITC) directly measures binding thermodynamics, distinguishing competitive vs. non-competitive inhibition. Stopped-flow fluorescence assays provide millisecond-resolution data on enzyme-inhibitor complex formation. Discrepancies between Ki values from different methods often reflect assay-specific detection limits .
Can beta-Chloro-L-alanine derivatives be used as probes for amino acid transport studies?
Advanced Research Question
Radiolabeled [<sup>14</sup>C]-beta-Chloro-L-alanine tracks cellular uptake via LAT1 transporters in cancer cells. Competitive inhibition assays with excess leucine confirm transporter specificity. Intracellular accumulation is quantified using scintillation counting or fluorescence tagging (e.g., FITC conjugation) .
What strategies mitigate hydroxylamine-induced side reactions during beta-Chloro-L-alanine synthesis?
Advanced Research Question
Side reactions (e.g., overoxidation) are minimized by:
- Using hydroxylamine hydrochloride in stoichiometric excess (1.2–1.5 eq)
- Buffering at pH 6.5–7.0 to stabilize the nucleophile
- Adding radical scavengers (e.g., BHT) to prevent free radical chain reactions
Reaction progress is monitored in real-time via inline FTIR for hydroxylamine consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
